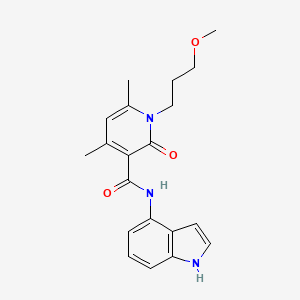

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole ring, a methoxypropyl group, and a dihydropyridine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxypropyl moiety.

Construction of the Dihydropyridine Carboxamide: This step involves the Hantzsch pyridine synthesis, where β-ketoesters, aldehydes, and ammonia or amines react to form the dihydropyridine ring. The carboxamide group is then introduced through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halides, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Its structural characteristics allow it to interact with various biological targets, which can lead to the inhibition of tumor growth.

Case Study: Antiproliferative Effects

A study investigating the antiproliferative activities of various indole derivatives found that compounds similar to N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited significant inhibitory effects on cancer cell lines such as HeLa, MCF-7, and HT-29. These studies demonstrated that these compounds could induce apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(1H-indol-4-yl)-... | HeLa | 0.52 |

| N-(1H-indol-4-yl)-... | MCF-7 | 0.34 |

| N-(1H-indol-4-yl)-... | HT-29 | 0.86 |

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of various enzymes that play a role in cancer progression and inflammation.

Case Study: Inhibition of Lipoxygenases

Research has indicated that derivatives of indole compounds can serve as inhibitors of mammalian lipoxygenases (ALOX15), which are implicated in inflammatory pathways and cancer progression. The structural modifications in this compound may enhance its potency against these enzymes through allosteric mechanisms .

Neuroprotective Properties

Emerging studies suggest that this compound may possess neuroprotective properties due to its ability to modulate pathways involved in neuronal survival and apoptosis.

Case Study: Neuroprotection Mechanisms

In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress-induced apoptosis. They achieve this by modulating key signaling pathways related to cell survival and apoptosis . The potential for developing neuroprotective agents from this class of compounds is an exciting area for future research.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance its biological activity.

Synthesis Overview

The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with appropriate alkylating agents under controlled conditions. The optimization of these synthetic routes is crucial for producing compounds with high yield and purity suitable for biological testing .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the dihydropyridine moiety can modulate ion channels and enzymes. The compound may exert its effects through binding to these targets, altering their activity, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-indol-3-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- N-(1H-indol-5-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of the methoxypropyl group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Biological Activity

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide (commonly referred to as the compound) is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C20H23N3O3

- Molecular Weight : 353.4 g/mol

- IUPAC Name : N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents and conditions to achieve the desired structure. The synthetic pathways often incorporate indole derivatives and dihydropyridine intermediates, which are known for their biological significance.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

The compound's mechanism of action appears to involve inducing apoptosis in a dose-dependent manner and arresting the cell cycle in the G2/M phase, similar to known tubulin polymerization inhibitors like colchicine .

Antibacterial and Antifungal Activities

The compound has also shown promising antibacterial and antifungal properties. In vitro tests indicated effective activity against several Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin.

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.004 |

| S. aureus | 0.01 |

| T. viride | 0.006 |

Additionally, antifungal activity was noted against various fungal strains, with some derivatives exhibiting MIC values in the range of 0.004–0.06 mg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : It promotes programmed cell death through intrinsic pathways.

- Tubulin Interaction : Similar to colchicine, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies

Several studies have documented the biological effects of this compound:

- Cancer Cell Studies : In a study assessing various indole derivatives, the compound was found to be one of the most potent against the tested cancer cell lines, demonstrating significant promise as a lead compound for further development.

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activities of several indole-based compounds against common pathogens and found that this compound outperformed traditional antibiotics in terms of potency against resistant strains .

Properties

Molecular Formula |

C20H23N3O3 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-1-(3-methoxypropyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide |

InChI |

InChI=1S/C20H23N3O3/c1-13-12-14(2)23(10-5-11-26-3)20(25)18(13)19(24)22-17-7-4-6-16-15(17)8-9-21-16/h4,6-9,12,21H,5,10-11H2,1-3H3,(H,22,24) |

InChI Key |

SRBOOLKKTCICEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCCOC)C(=O)NC2=CC=CC3=C2C=CN3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.